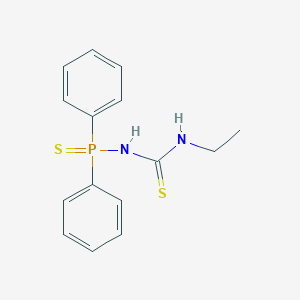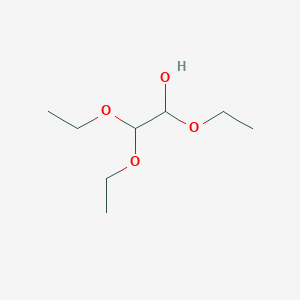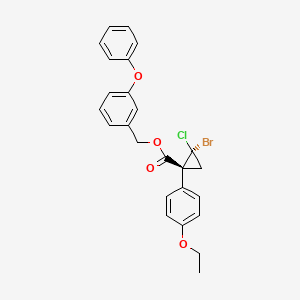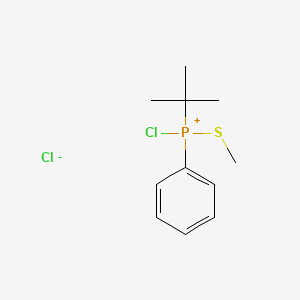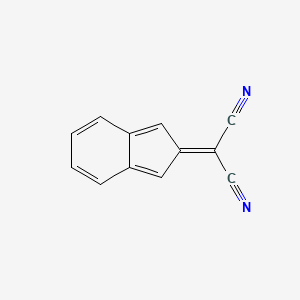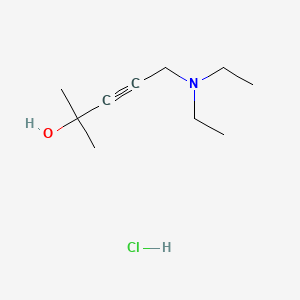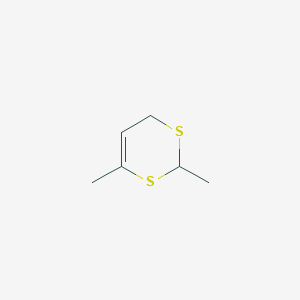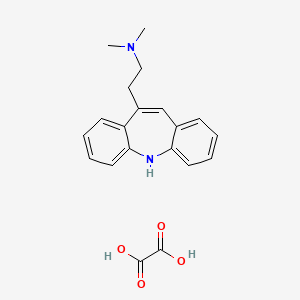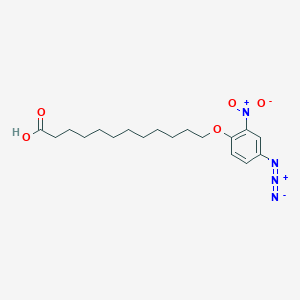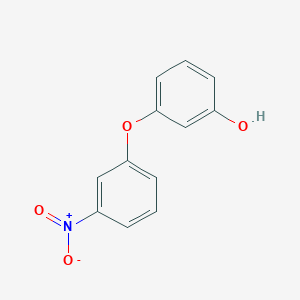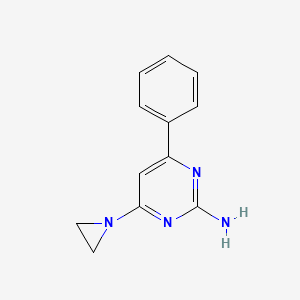![molecular formula C9H12N2O5S2 B14322458 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide CAS No. 108966-59-2](/img/structure/B14322458.png)
4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of a hydroxypropylthio group, a nitro group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide typically involves the introduction of the hydroxypropylthio group to a nitrobenzenesulfonamide precursor. One common method involves the reaction of 3-nitrobenzenesulfonamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypropylthio group replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropylthio group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitro and sulfonamide groups can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide: Characterized by the presence of a hydroxypropylthio group.
4-(3-hydroxypropylthio)-2-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
4-(3-hydroxypropylthio)-3-aminobenzenesulfonamide: The nitro group is replaced by an amino group.
Uniqueness
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the hydroxypropylthio, nitro, and sulfonamide groups provides a distinct set of chemical and biological properties that can be exploited in various applications.
特性
CAS番号 |
108966-59-2 |
|---|---|
分子式 |
C9H12N2O5S2 |
分子量 |
292.3 g/mol |
IUPAC名 |
4-(3-hydroxypropylsulfanyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-18(15,16)7-2-3-9(17-5-1-4-12)8(6-7)11(13)14/h2-3,6,12H,1,4-5H2,(H2,10,15,16) |
InChIキー |
SFAAYTTWBINRON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])SCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


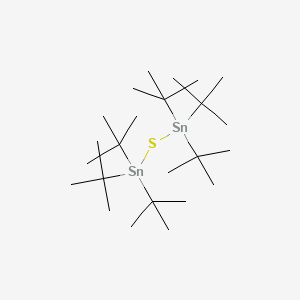
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
